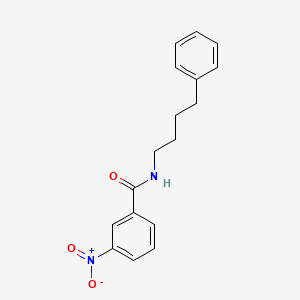![molecular formula C23H24FN3O5 B11514823 methyl 2-({(Z)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11514823.png)
methyl 2-({(Z)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4,5-DIMETHOXYBENZOATE is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4,5-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common route includes the condensation of 4-fluorobenzaldehyde with 3-propyl-1H-pyrazole-5-one under basic conditions to form the intermediate. This intermediate is then reacted with methyl 2-amino-4,5-dimethoxybenzoate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4,5-DIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-({[(4Z)-1-(4-CHLOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4,5-DIMETHOXYBENZOATE
- **METHYL 2-({[(4Z)-1-(4-BROMOPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4,5-DIMETHOXYBENZOATE
Uniqueness
The presence of the fluorophenyl group in METHYL 2-({[(4Z)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4,5-DIMETHOXYBENZOATE imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its chloro- and bromo- analogs.
Properties
Molecular Formula |
C23H24FN3O5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)-3-oxo-5-propyl-1H-pyrazol-4-yl]methylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C23H24FN3O5/c1-5-6-18-17(22(28)27(26-18)15-9-7-14(24)8-10-15)13-25-19-12-21(31-3)20(30-2)11-16(19)23(29)32-4/h7-13,26H,5-6H2,1-4H3 |
InChI Key |
PCVMSEAWTDSRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


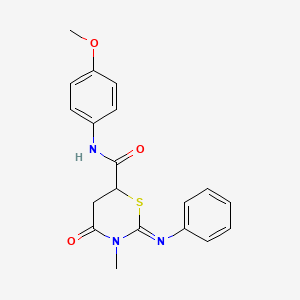

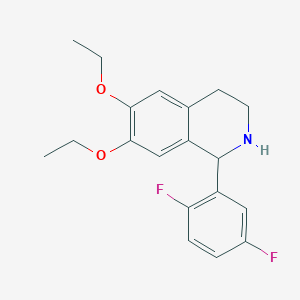
![1,3-dimethyl-8-(3-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11514769.png)
![3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-[4-(chlorodifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11514771.png)
![N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide](/img/structure/B11514774.png)
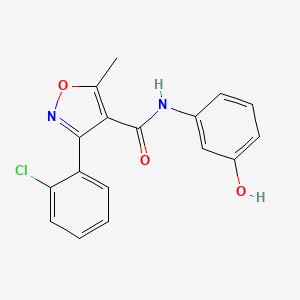
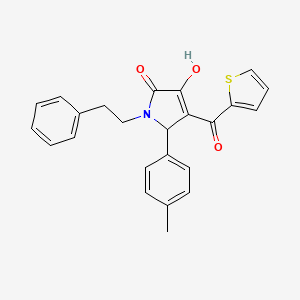
![phenyl 6-[(3-methylphenyl)(phenoxycarbonyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B11514784.png)
![1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11514796.png)
![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514799.png)
![1-benzyl-N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11514800.png)
![1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea](/img/structure/B11514808.png)
